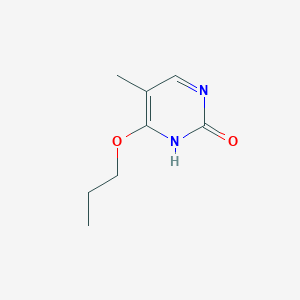
十一亚乙二醇单甲醚
描述
Synthesis Analysis
The synthesis of poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, typically involves the polymerization of ethylene oxide in the presence of a catalyst and a monomethyl ether initiator to control the molecular weight and functionality of the resulting polymer. For example, Herzberger et al. (2016) described the synthesis of thioether-functional poly(ethylene glycol) via anionic ring-opening polymerization of a novel epoxide monomer, 2-(methylthio)ethyl glycidyl ether, showcasing a methodology that could be adapted for synthesizing specific glycol ethers by changing the monomer or initiator (Herzberger et al., 2016).
Molecular Structure Analysis
The molecular structure of poly(ethylene glycol) ethers is defined by the repeating ethylene oxide units and the terminal methoxy group. Iwamoto's study on the structure of ethylene oxide oligomer complexes provides insight into the conformation and arrangement of glycol ether molecules, particularly in complex formation, which is relevant for understanding the structural behavior of undecaethylene glycol monomethyl ether in different environments (Iwamoto, 1973).
Chemical Reactions and Properties
Poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, participate in a variety of chemical reactions, leveraging their ether functionalities for modifications and applications. For instance, the selective oxidation of thioether moieties in poly(ethylene glycol) ethers to sulfoxides demonstrates the chemical reactivity and potential for creating stimuli-responsive materials (Herzberger et al., 2016).
Physical Properties Analysis
The physical properties of poly(ethylene glycol) ethers, such as solubility, phase behavior, and thermal properties, are critically dependent on their molecular weight and structure. The synthesis and behavior of terminally functionalized oligo(ethylene oxide) ethers, as discussed by Gow-Pyng Cheng Jeng et al. (1993), highlight the impact of molecular structure on the physical properties, including phase transitions and mesophase textures of polymers based on ethylene glycol ethers (Gow-Pyng Cheng Jeng et al., 1993).
Chemical Properties Analysis
The chemical properties of poly(ethylene glycol) ethers such as reactivity, compatibility with various solvents, and interaction with biological systems are influenced by their ether linkages and hydrophilic-hydrophobic balance. The study on the synthesis and surface-active properties of polyethylene glycol monomethyl ether fatty acid esters by Song Bo (1999) exemplifies the versatility of glycol ethers in forming surfactants with varied properties, demonstrating the broad range of chemical functionalities accessible through the ether linkage and poly(ethylene glycol) backbone (Song Bo, 1999).
科学研究应用
One of the potential applications of this compound is in the field of organic solvents . Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .
-
Organic Solvents
- Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .
-
Pharmaceutical Applications
- Glycol ethers like Diethylene Glycol Monoethyl Ether (DEGME) are widely employed to deliver various classes of active pharmaceutical ingredients, e.g., hormones, anti-acne, anti-inflammatory, anti-parasitic, anti-fungal, antiviral anesthetic, analgesic, antiseptic agents, and immune suppressants . Although DEGME is a different compound, it shares similar chemical properties with Undecaethylene glycol monomethyl ether, suggesting potential similar applications.
-
Chemical Synthesis
-
Coating Industry
-
Cleaning Products
-
Electronics Manufacturing
安全和危害
When handling Undecaethylene glycol monomethyl ether, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecaethylene glycol monomethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



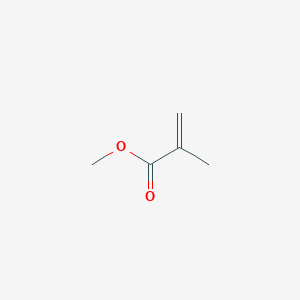

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
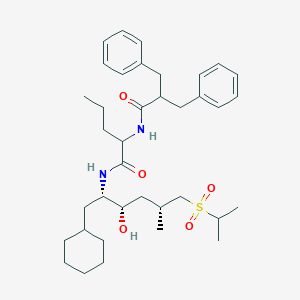
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
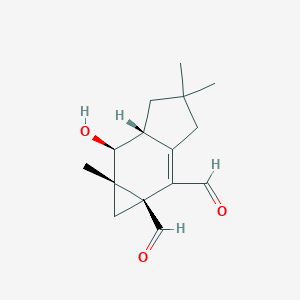
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
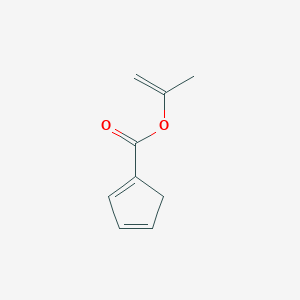
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
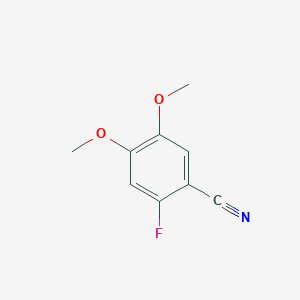
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
